Cas no 55722-48-0 (Methyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside)

Methyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside
- [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-methylsulfanyloxan-2-yl]methyl acetate
- METHYL 2,3,4,6-TETRA-O-ACETYL-1-THIO-BETA-D-GALACTOPYRANOSIDE
- Methyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside
- A-D-thiogalactopyranoside
- Methyl 2,3,4,6-tetra-O-acetyl-
- MFCD00080806
- W-201102
- beta-D-Galactopyranoside, methyl 1-thio-, 2,3,4,6-tetraacetate
- DTXSID80447030
- b-D-Glucopyranoside,methyl1-thio-,2,3,4,6-tetraacetate
- beta-D-Galactopyranoside,methyl1-thio-,2,3,4,6-tetraacetate
- Methyl 2,3,4,6-tetra-O-acetyl-beta-D-thioglucopyranoside
- 55722-48-0
- CS-0226133
- ST51037346
- XWFUCHLBRWBKGN-FQKPHLNHSA-N
- SCHEMBL8424265
- Methyl 2,3,4,6-tetra-O-acetyl- beta -D-thiogalactopyranoside
- W-203103
- AKOS024386309
- (2R,3S,4S,5R,6S)-2-(acetoxymethyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- Methyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside
-
- MDL: MFCD00080806
- Inchi: InChI=1S/C15H22O9S/c1-7(16)20-6-11-12(21-8(2)17)13(22-9(3)18)14(23-10(4)19)15(24-11)25-5/h11-15H,6H2,1-5H3/t11-,12+,13+,14-,15+/m1/s1
- InChI Key: XWFUCHLBRWBKGN-FQKPHLNHSA-N
- SMILES: CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC)OC(=O)C)OC(=O)C)OC(=O)C
Computed Properties
- Exact Mass: 378.09800
- Monoisotopic Mass: 378.09845345g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 25
- Rotatable Bond Count: 10
- Complexity: 521
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 140Ų
Experimental Properties
- Density: 1.29
- Boiling Point: 440.5°C at 760 mmHg
- Flash Point: 206.9°C
- Refractive Index: 1.502
- PSA: 139.73000
- LogP: 0.43250
Methyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside Security Information
- WGK Germany:3
- Storage Condition:−20°C
Methyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside Customs Data
- HS CODE:29329990
Methyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M208340-250mg |
Methyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside |
55722-48-0 | 250mg |
$ 1340.00 | 2022-06-04 | ||
TRC | M208340-100mg |
Methyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside |
55722-48-0 | 100mg |
$ 670.00 | 2022-06-04 | ||
TRC | M208340-50mg |
Methyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside |
55722-48-0 | 50mg |
$ 405.00 | 2022-06-04 |
Methyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside Related Literature
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
Additional information on Methyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside
Methyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside (CAS No. 55722-48-0): A Key Intermediate in Glycoscience and Biomedical Applications
Methyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside (CAS No. 55722-48-0) is a highly valuable chemical compound widely utilized in the field of glycoscience and biomedical research. This compound, characterized by its acetylated β-D-thiogalactopyranoside structure, serves as a crucial intermediate in the synthesis of complex glycosidic moieties found in natural products and synthetic carbohydrates. Its unique structural features make it an indispensable tool for researchers exploring the structure-activity relationships of glycoconjugates.
The< strong>Methyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside molecule is derived from the thiogalactose backbone, which is a derivative of D-galactose where the hydroxyl group at the anomeric carbon is replaced by a sulfur atom. This modification enhances its stability and reactivity, making it an ideal candidate for various synthetic transformations. The acetylation at positions 2, 3, 4, and 6 further modifies its reactivity, allowing for selective functionalization at other sites while protecting the anomeric carbon for subsequent glycosylation reactions.
In recent years, significant advancements have been made in understanding the biological roles of glycosylation. Methyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside has been extensively employed in the synthesis of glycopeptides and glycoproteins, which are critical components of cell surface receptors and extracellular matrices. These structures play pivotal roles in various biological processes, including cell adhesion, signal transduction, and immune responses. The ability to precisely modify these glycosidic linkages has opened new avenues for drug discovery and development.
The compound's utility extends beyond academic research; it is also instrumental in industrial applications such as vaccine development and diagnostic assays. For instance, synthetic glycoconjugates derived from Methyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside have been used to develop carbohydrate-based vaccines that elicit potent immune responses against pathogens. These vaccines leverage the body's natural ability to recognize and respond to glycans present on microbial surfaces.
Recent studies have highlighted the importance of thiogalactosides in modulating enzyme activities and protein-protein interactions. The< strong>Methyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside scaffold has been employed to design inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. By selectively inhibiting these enzymes through glycosidic interactions, researchers aim to develop novel therapeutic strategies that exploit the unique properties of carbohydrate-based inhibitors.
The synthesis of complex carbohydrates often requires multi-step reactions involving protection-deprotection strategies to achieve regioselective modifications. Methyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside serves as an excellent starting material due to its high reactivity and stability under various reaction conditions. Advanced synthetic methodologies have been developed to further streamline the preparation of these glycosides while maintaining high yields and purity.
The growing interest in glycobiology has spurred innovation in analytical techniques for characterizing glycoconjugates. Techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography have become indispensable tools for elucidating the structures of complex carbohydrates derived from Methyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside. These advancements have enabled researchers to gain deeper insights into the structural diversity and functional roles of glycans in biological systems.
In conclusion,Methyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside(CAS No.55722-48-0) is a cornerstone compound in modern glycoscience with far-reaching implications in biomedical research and drug development。 Its versatility as a synthetic intermediate continues to drive innovation across multiple disciplines,offering new opportunities for understanding and manipulating carbohydrate-based biological processes。 As research progresses,the importance of this compound is likely to grow,further solidifying its role as a key player in advancing our knowledge of glycans and their applications。
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